molecular formula C17H12F2N2 B12406825 PCSK9 modulator-2

PCSK9 modulator-2

Cat. No.: B12406825
M. Wt: 282.29 g/mol
InChI Key: KEZWBVBCRCZTMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PCSK9 modulator-2 is a potent modulator of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that plays a crucial role in cholesterol metabolism. This compound has an effective concentration (EC50) value of 202 nM and is primarily researched for its potential in lowering low-density lipoprotein cholesterol (LDL-C) levels, making it a promising candidate for the treatment of hyperlipidemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PCSK9 modulator-2 involves a series of chemical reactions designed to produce the desired molecular structure. The specific synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods for synthesizing small-molecule inhibitors like this compound often involve:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process would include:

    Batch or continuous flow reactors: To control reaction conditions and scale up production.

    Purification techniques: Such as crystallization, chromatography, and distillation to isolate the pure compound.

    Quality control: Ensuring the final product meets regulatory standards for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

PCSK9 modulator-2 can undergo various chemical reactions, including:

    Oxidation and reduction: These reactions can modify the functional groups within the molecule, potentially altering its activity.

    Substitution reactions: Where one functional group is replaced by another, which can be used to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including transition metal catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde derivative, while reduction could yield an alcohol.

Mechanism of Action

PCSK9 modulator-2 exerts its effects by inhibiting the activity of PCSK9, a protein that promotes the degradation of low-density lipoprotein receptors (LDLR) on the surface of liver cells. By inhibiting PCSK9, this compound increases the number of LDLR available to clear LDL-C from the bloodstream, thereby lowering cholesterol levels . The molecular targets and pathways involved include:

Comparison with Similar Compounds

PCSK9 modulator-2 is unique compared to other PCSK9 inhibitors due to its small-molecule structure and oral bioavailability. Similar compounds include:

These compounds differ in their mechanisms of action, administration routes, and pharmacokinetics, with this compound offering the advantage of oral administration and potentially broader applications in various diseases.

Properties

Molecular Formula

C17H12F2N2

Molecular Weight

282.29 g/mol

IUPAC Name

5-fluoro-2-[(7-fluoro-1H-indol-3-yl)methyl]-1H-indole

InChI

InChI=1S/C17H12F2N2/c18-12-4-5-16-10(6-12)7-13(21-16)8-11-9-20-17-14(11)2-1-3-15(17)19/h1-7,9,20-21H,8H2

InChI Key

KEZWBVBCRCZTMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C2CC3=CC4=C(N3)C=CC(=C4)F

Origin of Product

United States

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